molecular formula C15H27NO2 B12508183 tert-butyl N-(dec-9-yn-1-yl)carbamate

tert-butyl N-(dec-9-yn-1-yl)carbamate

Cat. No.: B12508183
M. Wt: 253.38 g/mol
InChI Key: UCBHXYQGZVJJKO-UHFFFAOYSA-N
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Description

tert-Butyl N-(dec-9-yn-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a dec-9-yn-1-yl amine. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis and medicinal chemistry. The dec-9-yn-1-yl moiety comprises a 10-carbon alkyne chain, introducing unique reactivity (e.g., participation in click chemistry via alkyne-azide cycloaddition) and physicochemical properties distinct from shorter or cyclic analogs.

Properties

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

tert-butyl N-dec-9-ynylcarbamate

InChI

InChI=1S/C15H27NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17)

InChI Key

UCBHXYQGZVJJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(dec-9-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with dec-9-yn-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

tert-Butyl carbamate+dec-9-yn-1-amineDCC, DMAPtert-butyl N-(dec-9-yn-1-yl)carbamate\text{tert-Butyl carbamate} + \text{dec-9-yn-1-amine} \xrightarrow{\text{DCC, DMAP}} \text{this compound} tert-Butyl carbamate+dec-9-yn-1-amineDCC, DMAP​tert-butyl N-(dec-9-yn-1-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(dec-9-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the alkyne moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the alkyne moiety.

    Reduction: Saturated alkane derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(dec-9-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of tert-butyl N-(dec-9-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The alkyne moiety may also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(dec-9-yn-1-yl)carbamate with structurally related carbamates, focusing on substituent effects, stereochemistry, and applications.

Structural and Functional Group Variations

Compound Name Substituent Features CAS Number Key Applications/Properties Reference
This compound Linear alkyne chain (C10) Not provided Click chemistry, polymer conjugation N/A
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl ring, cis-hydroxyl group 154737-89-0 Chiral intermediates, hydrogen bonding
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate Piperidine ring, fluorine substituent 1052713-47-9 Enhanced metabolic stability
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine, cis-methyl group 473839-06-4 Steric hindrance, conformational control
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclic scaffold, strained ring 134575-47-6 Rigid backbone for target binding
tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate Sulfone-containing thiane ring 1461708-19-9 Solubility modulation, sulfone reactivity

Key Comparative Insights

Reactivity and Functionalization: The alkyne chain in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxyl- or fluorine-substituted analogs (e.g., cyclopentyl or piperidine derivatives) . Fluorinated piperidine derivatives (e.g., CAS 1052713-47-9) exhibit increased electronegativity and metabolic stability compared to non-halogenated analogs, making them favorable for CNS-targeting therapeutics .

Stereochemical Influence :

  • Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) highlight the role of absolute stereochemistry in biological activity. The cis-hydroxyl configuration enhances hydrogen-bonding interactions in enzyme inhibition .
  • In contrast, tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4) leverages steric effects to control conformational flexibility in receptor binding .

Physicochemical Properties :

  • Linear alkyne chains (e.g., dec-9-yn-1-yl) reduce solubility in polar solvents compared to cyclic analogs but improve compatibility with hydrophobic matrices in material science .
  • Bicyclic derivatives (e.g., CAS 134575-47-6) introduce rigidity, which is critical for maintaining target-binding conformations in peptidomimetics .

Applications in Drug Discovery :

  • Piperidine-based carbamates (e.g., CAS 1052713-47-9) are prevalent in kinase inhibitors due to their balanced lipophilicity and hydrogen-bonding capacity .
  • The sulfone-containing derivative (CAS 1461708-19-9) demonstrates utility in prodrug design, where sulfone groups enhance aqueous solubility .

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